Guanoxyfen

Overview

Description

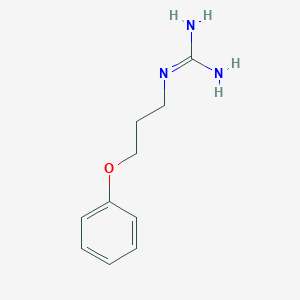

Guanoxyfen is a chemical compound with the molecular formula C10H15N3O . It is known for its various applications in scientific research and industry. The compound is also referred to as 2-(3-Phenoxypropyl)guanidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanoxyfen can be synthesized through the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of both aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines can be used .

Industrial Production Methods

Industrial production of this compound typically involves the use of carbamoyl isothiocyanates as starting materials, which are ideal for the synthesis of multisubstituted guanidines . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Guanoxyfen undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Guanoxyfen has a wide range of applications in scientific research, including:

Chemistry: Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

Biology: Employed in molecular dynamics simulations and Monte Carlo simulations of biomolecular systems.

Medicine: Investigated for its potential use as an antidepressant and antihypertensive agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Guanoxyfen exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation . It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite . The compound targets specific molecular pathways involved in these physiological responses.

Comparison with Similar Compounds

Similar Compounds

Guanidine: A compound with similar guanidinium functional groups.

Phenoxypropylamine: Shares the phenoxypropyl moiety with guanoxyfen.

Quinoxyfen: Another compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of guanidine and phenoxypropyl groups, which confer distinct chemical and biological properties. Its ability to inhibit vasoconstrictor responses and potentiate the actions of adrenaline and noradrenaline sets it apart from other similar compounds .

Biological Activity

Guanoxyfen, also known as N-(3-Phenoxypropyl)guanidine nitrate, is a compound that has garnered attention for its significant biological activity, particularly its role as an inhibitor of certain physiological responses. This article delves into its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as a serine protease inhibitor , which means it can inhibit the activity of serine proteases involved in various biological processes. Its ability to modulate these enzymes is crucial for understanding its therapeutic potential in conditions where protease activity is dysregulated. Specifically, it has been shown to inhibit vasoconstrictor responses to sympathetic nerve stimulation, making it a candidate for cardiovascular research .

Biological Activity Overview

- Inhibition of Serine Proteases : this compound exhibits potent inhibitory activity against serine proteases, which are critical in many physiological and pathological processes.

- Vasodilation Effects : The compound has been noted for its effectiveness in reducing vasoconstriction, suggesting potential applications in treating hypertension or other cardiovascular disorders.

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter release, although further research is necessary to elucidate this effect fully.

Data Table: Biological Activities of this compound

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on blood pressure regulation in animal models. The results indicated a significant reduction in systolic blood pressure following administration of the compound, attributed to its vasodilatory properties. The study concluded that this compound could be beneficial in managing hypertension.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal death and improve functional outcomes in treated subjects compared to controls, suggesting its potential role in treating neurodegenerative diseases.

Research Findings

Research indicates that this compound's effectiveness as a therapeutic agent is linked to its ability to selectively inhibit certain pathways without significant off-target effects. This specificity is critical for minimizing side effects and enhancing therapeutic efficacy.

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for this compound, with optimal absorption and distribution characteristics that support its use in clinical settings.

- Safety Profile : Preliminary toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Properties

IUPAC Name |

2-(3-phenoxypropyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIBTMGAIXZRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156579 | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-83-4 | |

| Record name | Guanoxyfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.